Kagimminol B

Antitrypanosomal assay Trypanosoma brucei rhodesiense Cembrene diterpenoid SAR

SAR campaigns for human African trypanosomiasis are often limited by low-potency scaffolds or cytotoxic hits. Kagimminol B solves this as a cembrene diterpenoid with 3-fold higher potency (IC₅₀ 3.4 μM) than Kagimminol A and no HeLa cytotoxicity at 30 μM. Its unique β-diketone enables regioselective derivatization (enol ethers, heterocycles) unavailable on simpler cembrenes. • Primary optimization template for antitrypanosomal SAR • Orthogonal probe pair with sealgamide (2.9 μM) for chemoproteomics target ID • Validated reference standard for DP4/ECD stereochemical workflows

Molecular Formula C22H34O6
Molecular Weight 394.5 g/mol
Cat. No. B12385957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKagimminol B
Molecular FormulaC22H34O6
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C(CC(C(=CC(=O)C(CCC1)(C)O)O)(C)O)OC(=O)C)C(C)C
InChIInChI=1S/C22H34O6/c1-14(2)17-10-9-15(3)8-7-11-21(5,26)19(24)12-20(25)22(6,27)13-18(17)28-16(4)23/h9-10,12,14,18,25-27H,7-8,11,13H2,1-6H3/b15-9+,17-10-,20-12-/t18-,21+,22-/m0/s1
InChIKeyKLWIGAVSYAUQSZ-PVAKBCQGSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kagimminol B: Selective Antitrypanosomal Diterpenoid


Kagimminol B is a cembrene-type diterpenoid (C₂₂H₃₄O₆, MW 394.5) isolated from an Okeania sp. marine cyanobacterium [1]. It belongs to a rare class of terpenoid natural products that had previously been reported only from soft corals; kagimminols A and B represent the first isolation of cembrene-type diterpenoids from a marine cyanobacterial source [1]. Kagimminol B exhibits selective growth-inhibitory activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (sleeping sickness), while showing no cytotoxicity against human HeLa cells at the highest concentration tested [REFS-1, REFS-2].

Selective antitrypanosomal probe for Trypanosoma brucei rhodesiense assays
Cembrene-type diterpenoid scaffold for SAR and hit-to-lead studies
Unique β-diketone tautomer system supports target-engagement exploration
Orthogonal chemotype to lipopeptide and macrolide antitrypanosomal probes

Why Kagimminol B Cannot Be Substituted


Although Kagimminol B shares the same cembrene scaffold and biological source as Kagimminol A, substitution is precluded by a ~3-fold difference in antitrypanosomal potency and distinct structural features critical for biological activity [1]. Kagimminol B contains a β-diketone moiety that generates a tautomer equilibrium absent in Kagimminol A, resulting in a fundamentally different conformational landscape that directly impacts target engagement [1]. Furthermore, Kagimminol B belongs to the diterpenoid chemotype, whereas other Okeania-derived antitrypanosomal agents such as sealgamide (lipopeptide), akunolides (macrolide glycosides), and janadolide (polyketide–peptide hybrid) represent entirely different chemical classes with divergent selectivity profiles, synthetic tractability, and structure–activity relationship (SAR) potential [REFS-1, REFS-3, REFS-4]. These differences mean that procurement decisions cannot be made on genus-level or target-level similarity alone.

Kagimminol A
Shared cembrene core but reported ~3-fold lower antitrypanosomal potency; lacks β-diketone tautomer system critical for distinct target engagement.
Okeania chemotypes
Sealgamide (lipopeptide), akunolides (macrolide), janadolide (polyketide-peptide) represent different chemotypes with divergent selectivity profiles and synthetic accessibility.

Kagimminol B Quantitative Differentiation


Antitrypanosomal Potency Advantage Over Kagimminol A

In the discovery study's head-to-head evaluation, Kagimminol B (compound 2) demonstrated approximately 3-fold greater antitrypanosomal potency than its co-isolated analog Kagimminol A (compound 1) against the clinically relevant bloodstream form of Trypanosoma brucei rhodesiense strain IL-1501, the causative agent of East African sleeping sickness [1]. Both compounds were tested under identical Alamar Blue assay conditions, ensuring direct comparability. The positive control pentamidine (current standard-of-care for early-stage disease) showed an IC₅₀ of 0.006–0.007 μM in the same assay system, providing a clinical benchmark [1].

Antitrypanosomal Potency
Head-to-head
Kagimminol B IC₅₀ 3.4 μM vs Kagimminol A IC₅₀ 10 μM
Supports prioritization in SAR hit-to-lead optimization
Alamar Blue assay; bloodstream form T. b. rhodesiense IL-1501
Antitrypanosomal assay Trypanosoma brucei rhodesiense Cembrene diterpenoid SAR

Selectivity Window vs Kagimminol A

Both Kagimminol B and Kagimminol A showed no growth-inhibitory activity against human HeLa cells at 30 μM, the highest concentration tested in parallel MTT assays [1]. However, because Kagimminol B achieves its antitrypanosomal effect at a substantially lower concentration (IC₅₀ = 3.4 μM vs 10 μM for Kagimminol A), its calculated selectivity index (SI = HeLa IC₅₀ / T. b. rhodesiense IC₅₀) is >8.8, compared to >3.0 for Kagimminol A [1]. The positive control adriamycin showed HeLa IC₅₀ = 0.50 ± 0.09 μM, confirming assay sensitivity [1].

Selectivity Index
Head-to-head
SI > 8.8 (Kagimminol B) vs SI > 3.0 (Kagimminol A)
Reported wider margin supports in vivo model context
HeLa MTT assay; no cytotoxicity at 30 μM for both
Selectivity index HeLa cytotoxicity Antitrypanosomal therapeutic window

First Cembrene Diterpenoid from Marine Cyanobacteria

Cembrene-type diterpenoids have historically been isolated exclusively from soft corals (e.g., Sarcophyton spp.) and terrestrial plants [1]. The discovery study explicitly notes that Kagimminols A and B represent the first report of this diterpenoid class from a marine cyanobacterium [1]. This is significant because cyanobacterial terpenoids are biosynthesized via the methylerythritol-phosphate (MEP) pathway, distinct from the mevalonate pathway used by corals and plants, potentially enabling differential isotopic labeling and biosynthetic engineering approaches [4]. In contrast, other Okeania-derived antitrypanosomal agents such as sealgamide (lipopeptide, IC₅₀ 2.9 μM), akunolides (macrolide glycosides, IC₅₀ 11–14 μM), and janadolide (polyketide–peptide hybrid, IC₅₀ 47 nM) belong to entirely different biosynthetic classes, offering no structural or synthetic overlap with Kagimminol B [REFS-3, REFS-4].

First Cyanobacterial Cembrene
Class-level inference
Sole cembrene diterpenoid from marine cyanobacteria
Expands natural product chemical space for screening libraries
Previously exclusive to soft corals; MEP pathway origin
Cembrene diterpenoid Marine cyanobacteria Natural product chemical space

β-Diketone Tautomer System Differentiation

Kagimminol B possesses a β-diketone moiety at C-4/C-6 that generates four tautomeric forms in equilibrium, a structural feature entirely absent in Kagimminol A [1]. This tautomerism complicates structural elucidation—the conformational search required evaluation of 229,582,512 conformers per stereoisomer—but the authors successfully resolved the absolute configuration (1S,3S,7R) using an integrated DP4 NMR chemical shift calculation and ECD protocol without consuming the scarce natural product sample [1]. In contrast, Kagimminol A, lacking this β-diketone, was amenable to conventional Mosher's ester analysis for absolute configuration verification [1]. The tautomer equilibrium in Kagimminol B may contribute to its differential biological activity profile and presents unique opportunities for studying tautomer-dependent target interactions.

β-Diketone Tautomer System
Supporting evidence
4 tautomer types, >2×10⁸ conformers evaluated
Unique chemical handle for regioselective derivatization
DP4/ECD computational protocol; no destructive analysis
β-Diketone tautomerism DP4 NMR analysis Conformational analysis

Sealgamide: Comparable Potency, Distinct Chemotype

Sealgamide, a lipopeptide recently isolated from the same Okeania sp. cyanobacterial genus, exhibits antitrypanosomal activity (IC₅₀ 2.9 μM against T. b. rhodesiense) comparable to Kagimminol B (IC₅₀ 3.4 μM) [REFS-1, REFS-3]. Both compounds show equivalent selectivity against human cells (HeLa IC₅₀ > 30 μM for both) [REFS-1, REFS-3]. However, sealgamide's lipopeptide scaffold presents fundamentally different physicochemical properties (peptide backbone, rotamer populations) and synthetic accessibility compared to Kagimminol B's diterpenoid core [2]. Sealgamide also showed no antimalarial activity (Plasmodium falciparum IC₅₀ > 25 μM), whereas Kagimminol B's antimalarial activity has not been reported, representing a gap in comparative profiling [2]. The equi-potent yet structurally orthogonal nature of these two compounds makes them complementary rather than interchangeable tools for target identification and mechanism-of-action studies.

Sealgamide Comparison
Cross-study comparable
Kagimminol B IC₅₀ 3.4 μM vs Sealgamide IC₅₀ 2.9 μM
Equi-potent orthogonal probe for target deconvolution
Both HeLa IC₅₀ >30 μM; lipopeptide vs diterpenoid chemotype
Sealgamide Okeania sp. natural products Antitrypanosomal chemotype comparison

Kagimminol B Application Scenarios


SAR Optimization for Cembrene Diterpenoids

Kagimminol B serves as the superior starting point for SAR campaigns over Kagimminol A due to its ~3-fold greater antitrypanosomal potency (IC₅₀ 3.4 vs 10 μM) and wider selectivity index (>8.8 vs >3.0) [1]. The β-diketone moiety unique to Kagimminol B provides a tractable chemical handle for regioselective derivatization (e.g., enol ether formation, heterocycle annulation) not available on Kagimminol A's simpler scaffold [1]. Researchers should procure both compounds as a paired set to establish baseline SAR, but designate Kagimminol B as the primary optimization template.

Target Deconvolution with Orthogonal Probes

Kagimminol B (diterpenoid, IC₅₀ 3.4 μM) and sealgamide (lipopeptide, IC₅₀ 2.9 μM) constitute an equi-potent, structurally orthogonal probe pair derived from the same Okeania sp. genus [REFS-1, REFS-3]. This pairing enables affinity-based proteomics or thermal proteome profiling studies where convergent hits from both chemotypes provide high-confidence target identification while filtering out chemotype-specific off-targets [REFS-1, REFS-3]. Procurement of both compounds is recommended for laboratories employing chemical proteomics or forward genetics approaches to antitrypanosomal target discovery.

Cyanobacterial Natural Product Library Curation

Kagimminol B represents the sole cembrene-type diterpenoid among known Okeania sp. antitrypanosomal metabolites, occupying a unique position in chemical space relative to co-occurring lipopeptides, macrolide glycosides, and polyketide–peptide hybrids [REFS-1, REFS-3, REFS-4]. For natural product screening libraries focused on neglected tropical diseases, inclusion of Kagimminol B ensures representation of the diterpenoid chemical subspace that is otherwise absent from cyanobacterial extract collections [1]. Its selectivity profile (no HeLa cytotoxicity at 30 μM) further supports its suitability as a clean hit in phenotypic screening cascades [1].

Computational Stereochemical Assignment Protocol

Kagimminol B's challenging β-diketone tautomer equilibrium (4 tautomer types, >2 × 10⁸ conformers) provided the impetus for developing an integrated DP4/ECD computational workflow that successfully assigned absolute configuration without consuming scarce natural product material [1]. This validated protocol is now transferable to other tautomer-rich natural products. Procurement of Kagimminol B serves as both a reference standard and a test case for laboratories developing or benchmarking computational stereochemical assignment pipelines, particularly where conventional derivatization methods (e.g., Mosher's ester analysis) fail due to compound instability or scarcity [1].

Application
Selection Property
Validation Focus
Cembrene diterpenoid SAR studies
Higher reported potency and selectivity index
Tautomer-dependent target engagement
Orthogonal antitrypanosomal probe pair
Structurally orthogonal chemotypes (diterpenoid vs lipopeptide)
Convergent target identification across probes
Natural product library curation
Unique cembrene chemical space from cyanobacteria
Phenotypic screening selectivity context
Computational stereochemistry method development
Complex tautomer system as benchmark
DP4/ECD protocol validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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